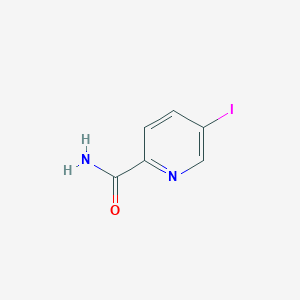![molecular formula C10H10ClN B6273877 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 1403899-01-3](/img/no-structure.png)
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] (CHDI) is a synthetic organic compound that belongs to a class of compounds known as indoles. CHDI has a wide range of scientific applications and is used in a variety of laboratory experiments. CHDI is a versatile compound that has been used in the synthesis of a variety of other compounds, including pharmaceuticals and agrochemicals. CHDI has been the subject of extensive research due to its potential applications in the fields of biochemistry and physiology.
科学的研究の応用
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used in a variety of scientific research applications, including drug discovery, drug development, and agrochemical synthesis. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-angiogenic agents. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been used in the synthesis of agrochemicals, such as fungicides and herbicides.
作用機序
The mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in a variety of physiological processes, such as inflammation and pain. By inhibiting the activity of COX enzymes, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] have been studied in a variety of animal models. In mice, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce inflammation and pain, as well as to reduce the production of pro-inflammatory cytokines. In rats, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has been shown to reduce the production of nitric oxide, a compound involved in the inflammatory response. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] has also been shown to reduce the production of free radicals, which are associated with oxidative stress.
実験室実験の利点と制限
The use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] in laboratory experiments has several advantages. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively inexpensive compound and is easily synthesized. In addition, 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is a relatively stable compound and can be stored for long periods of time without degradation. One limitation of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] is that it is not soluble in water, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the use of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. One potential direction is the development of new pharmaceuticals and agrochemicals based on 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]. 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] could also be used in the development of new diagnostic tools and therapeutic agents. Additionally, further research could be conducted to further elucidate the mechanism of action of 6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] and its potential applications in the treatment of various diseases.
合成法
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] can be synthesized through various methods, including the use of a palladium-catalyzed cyclization reaction. In this method, a palladium catalyst is used to convert an aryl halide into an indole. This reaction is typically carried out in the presence of a base, such as triethylamine. Other methods of synthesis include the use of a Lewis acid-catalyzed reaction and a Heck reaction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]' involves the formation of a cyclopropane ring and the spiroindoline moiety. The chloro substituent is introduced during the final step of the synthesis.", "Starting Materials": [ "3-bromoaniline", "ethyl acrylate", "sodium hydride", "cyclopropane carboxylic acid", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "1,3-dichloro-2-propanol" ], "Reaction": [ "Step 1: Bromination of 3-bromoaniline with sodium nitrite and hydrochloric acid to form 3-bromo-4-nitroaniline", "Step 2: Reduction of 3-bromo-4-nitroaniline with sodium borohydride to form 3-bromo-4-aminophenol", "Step 3: Cyclization of 3-bromo-4-aminophenol with ethyl acrylate and sodium hydride to form 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 4: Dehydrobromination of 6-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with sodium hydroxide to form 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 5: Addition of cyclopropane carboxylic acid and triethylamine to 6-vinyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 6: Acetylation of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with acetic anhydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate", "Step 7: Reduction of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] acetate with sodium borohydride to form 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]", "Step 8: Chlorination of 6-(cyclopropylcarbonyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] with 1,3-dichloro-2-propanol and hydrochloric acid to form '6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]'" ] } | |
CAS番号 |
1403899-01-3 |
製品名 |
6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] |
分子式 |
C10H10ClN |
分子量 |
179.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



